molecular formula C16H16O4 B14700093 5,7-Diallyloxy-4-methyl-chromen-2-one CAS No. 18103-21-4

5,7-Diallyloxy-4-methyl-chromen-2-one

Cat. No.: B14700093
CAS No.: 18103-21-4
M. Wt: 272.29 g/mol
InChI Key: SFENFSWNRGDHEO-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 5,7-diallyloxy-4-methyl-chromen-2-one involves a multi-step process:

    Condensation Reaction: Ethyl acetoacetate is condensed with phloroglucinol in the presence of concentrated sulfuric acid at 15°C. The reaction mixture is stirred and kept at room temperature for 4 hours, then poured into ice to precipitate the product.

    Allylation: The 5,7-dihydroxy-4-methylcoumarin is then dissolved in dry acetone containing allyl bromide and anhydrous potassium carbonate. The mixture is refluxed for 4 hours, cooled, and filtered.

Chemical Reactions Analysis

5,7-Diallyloxy-4-methyl-chromen-2-one undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the allyloxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often reduce the carbonyl group in the chromenone ring to form alcohols.

    Substitution: The allyloxy groups in the compound can undergo nucleophilic substitution reactions.

Scientific Research Applications

5,7-Diallyloxy-4-methyl-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,7-diallyloxy-4-methyl-chromen-2-one involves its interaction with various molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation.

    Pathways: The compound can affect signaling pathways related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

5,7-Diallyloxy-4-methyl-chromen-2-one can be compared with other similar compounds:

Properties

CAS No.

18103-21-4

Molecular Formula

C16H16O4

Molecular Weight

272.29 g/mol

IUPAC Name

4-methyl-5,7-bis(prop-2-enoxy)chromen-2-one

InChI

InChI=1S/C16H16O4/c1-4-6-18-12-9-13(19-7-5-2)16-11(3)8-15(17)20-14(16)10-12/h4-5,8-10H,1-2,6-7H2,3H3

InChI Key

SFENFSWNRGDHEO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C(=CC(=C2)OCC=C)OCC=C

Origin of Product

United States

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